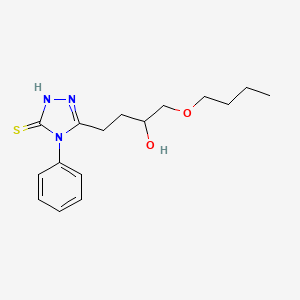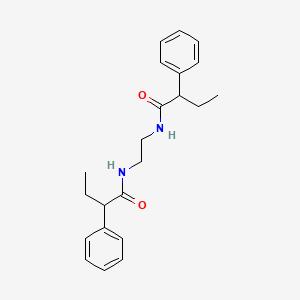![molecular formula C22H21NO2S B5151511 N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide](/img/structure/B5151511.png)
N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide, also known as BPTP, is a chemical compound that belongs to the class of thiazolidinedione derivatives. BPTP has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation.
作用机制
The mechanism of action of N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide is not fully understood. However, studies have suggested that N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide exerts its anti-cancer effects by inhibiting the activity of histone deacetylases (HDACs). HDACs are enzymes that regulate gene expression by removing acetyl groups from histones, leading to the repression of gene transcription. Inhibition of HDACs by N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide leads to the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes, resulting in apoptosis of cancer cells. N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide has also been reported to activate AMP-activated protein kinase (AMPK), a key regulator of glucose and lipid metabolism, leading to improved insulin sensitivity and glucose tolerance in animal models of diabetes.
Biochemical and Physiological Effects
N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide has been shown to have various biochemical and physiological effects. Studies have reported that N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide inhibits the activity of HDACs and activates AMPK, leading to the upregulation of pro-apoptotic genes, downregulation of anti-apoptotic genes, and improved insulin sensitivity and glucose tolerance. N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide has also been reported to inhibit the production of inflammatory cytokines, such as TNF-α and IL-6, leading to reduced inflammation.
实验室实验的优点和局限性
N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide has several advantages for lab experiments. N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide is easily synthesized using a simple and reproducible method. N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide has been extensively studied for its potential therapeutic applications, and its mechanism of action has been partially elucidated. N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide has also been shown to exhibit anti-cancer, anti-inflammatory, and anti-diabetic properties. However, N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide also has some limitations for lab experiments. N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide has not been extensively studied in clinical trials, and its safety and efficacy in humans are not fully understood. N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide may also have off-target effects, which could limit its therapeutic potential.
未来方向
There are several future directions for the study of N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide. Further studies are needed to fully understand the mechanism of action of N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide and its effects on various diseases, including cancer, diabetes, and inflammation. Clinical trials are needed to evaluate the safety and efficacy of N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide in humans. In addition, studies are needed to identify the optimal dosage and administration of N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide for therapeutic use. N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide analogs may also be developed to improve its therapeutic properties and reduce its limitations. Overall, N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide has significant potential as a therapeutic agent for various diseases, and further research is needed to fully explore its potential.
Conclusion
In conclusion, N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications in various diseases, including cancer, diabetes, and inflammation. N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide is easily synthesized using a simple and reproducible method and has been extensively studied for its potential therapeutic applications. N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide has been shown to exhibit anti-cancer, anti-inflammatory, and anti-diabetic properties and has several advantages for lab experiments. However, further research is needed to fully understand the mechanism of action of N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide, its effects on various diseases, and its safety and efficacy in humans. N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide has significant potential as a therapeutic agent for various diseases, and further research is needed to fully explore its potential.
合成方法
The synthesis of N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide involves the reaction of 4-(benzyloxy)benzaldehyde with thiophenol in the presence of a base, followed by the addition of 3-bromopropionyl chloride. The resulting product is then treated with sodium methoxide to yield N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide. This synthesis method has been reported in the literature and can be easily replicated in the laboratory.
科学研究应用
N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide has been extensively studied for its potential therapeutic applications. Studies have shown that N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide exhibits anti-inflammatory, anti-cancer, and anti-diabetic properties. N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide has been shown to inhibit the proliferation of cancer cells and induce apoptosis in various cancer cell lines, including breast, lung, and prostate cancer. N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide has also been shown to reduce inflammation by inhibiting the production of inflammatory cytokines, such as TNF-α and IL-6. In addition, N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide has been reported to improve insulin sensitivity and glucose tolerance in animal models of diabetes.
属性
IUPAC Name |
N-(4-phenylmethoxyphenyl)-3-phenylsulfanylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21NO2S/c24-22(15-16-26-21-9-5-2-6-10-21)23-19-11-13-20(14-12-19)25-17-18-7-3-1-4-8-18/h1-14H,15-17H2,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMLOUVXACZRMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(benzyloxy)phenyl]-3-(phenylthio)propanamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[3-(3-fluoro-4-methoxyphenyl)-1-(2-methylphenyl)-1H-pyrazol-4-yl]-N-methyl-N-(1,3-thiazol-2-ylmethyl)methanamine](/img/structure/B5151432.png)
![methyl 4-(3-chloro-4-hydroxy-5-methoxyphenyl)-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5151436.png)
![5-{3,5-dichloro-2-[(2-fluorobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5151438.png)
![3-phenoxy-N-{1-[1-(tetrahydro-2H-pyran-4-yl)-4-piperidinyl]-1H-pyrazol-5-yl}propanamide](/img/structure/B5151450.png)
![5-phenyl-N-{2-[2-(trifluoromethyl)phenyl]ethyl}-1,2,4-triazin-3-amine](/img/structure/B5151457.png)
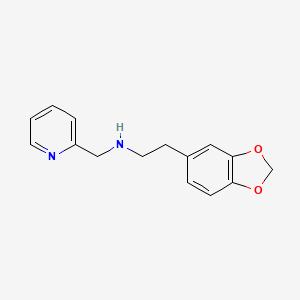
![1-{[1-(2,6-difluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-thienylcarbonyl)piperazine](/img/structure/B5151466.png)
![3-(dimethylamino)-N-({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5151473.png)
![N-(4-methylphenyl)-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5151491.png)
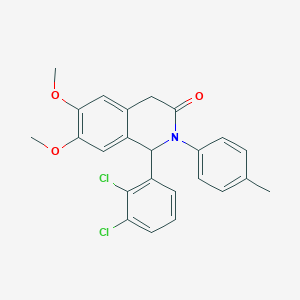
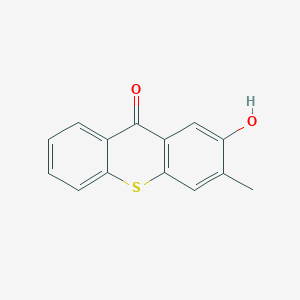
![N-[3-(4-methoxyphenyl)-1-methylpropyl]-3-(methylthio)aniline](/img/structure/B5151506.png)
